(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide
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Description
(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4S2 and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
One study delves into the synthesis and cardiac electrophysiological activity of a range of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This suggests the compound's utility in designing selective class III agents for cardiac applications (Morgan et al., 1990).
Antimalarial and COVID-19 Drug Applications
Another study investigates the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their potential antimalarial activity and utilization in COVID-19 drug development through computational calculations and molecular docking studies. The findings suggest these compounds' versatility in addressing global health challenges, including infectious diseases (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Research into metal complexes of heterocyclic sulfonamide revealed strong carbonic anhydrase inhibitory properties, underscoring the compound's significance in developing inhibitors with potential therapeutic benefits, particularly for conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Drug-like Derivatives Synthesis
The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives through a solution-phase parallel synthesis approach highlights the flexibility and efficiency of utilizing such chemical structures in the rapid generation of potential therapeutic agents (Park et al., 2009).
Antimicrobial Activity
A series of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were synthesized, showcasing their antibacterial and antifungal activities. This illustrates the compound's application in discovering new antimicrobial agents, addressing the need for novel treatments against resistant strains (Belavagi et al., 2015).
properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S2/c1-3-11-24-17-10-9-15(30(2,26)27)12-19(17)29-21(24)22-20(25)16-13-18(28-23-16)14-7-5-4-6-8-14/h1,4-10,12-13H,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENLWXIXIZWPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NOC(=C3)C4=CC=CC=C4)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.